3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride
Description
3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride is a bicyclic amine salt featuring a piperidine ring linked to a benzyl-substituted pyrrolidine moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to its structural similarity to bioactive amines .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H26Cl2N2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15;;/h1-3,5-6,15-17H,4,7-13H2;2*1H |
InChI Key |
LVGDHRPZBZXOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Route Overview
This method adapts the chiral integrity of D-glutamic acid to construct the piperidine core, followed by benzylpyrrolidine incorporation. The synthesis involves five stages:
-
Hydroxyl esterification and Boc protection : D-glutamic acid is esterified with methanol under thionyl chloride catalysis, followed by Boc protection of the α-amine.
-
Ester reduction : The dimethyl ester intermediate is reduced to a diol using lithium aluminum hydride.
-
Hydroxyl activation : Selective mesylation of the primary hydroxyl group prepares the substrate for cyclization.
-
Cyclization : Intramolecular nucleophilic displacement forms the piperidine ring.
-
Benzylpyrrolidine introduction : The secondary amine reacts with benzyl bromide, followed by HCl-mediated deprotection and salt formation.
Key Data:
-
Yield : 38% over five steps.
-
Purity : 98.5% (HPLC).
-
Advantages : Inherits chirality from D-glutamic acid, avoiding racemization.
-
Limitations : Multi-step purification increases production costs.
Convergent Assembly via 1-Benzyl-3-piperidone Intermediate
Intermediate Synthesis
Adapting methods from CN105622444A, 1-benzyl-3-piperidone hydrochloride is synthesized through:
-
N-Benzylation : Benzylamine reacts with ethyl chloroacetate in acetonitrile to form N-benzylglycine ethyl ester.
-
Alkylation : The ester intermediate undergoes alkylation with 4-bromobutyrate in toluene.
-
Cyclization : Base-mediated intramolecular cyclization yields 1-benzyl-3-piperidone.
Pyrrolidine Coupling
The piperidone intermediate is converted to 3-aminopiperidine via reductive amination, which subsequently reacts with 1-benzylpyrrolidin-3-yl mesylate to form the target compound.
Key Data:
-
Yield : 45% (piperidone) + 32% (final coupling).
-
Reaction Time : 18 hours for cyclization.
-
Cost Analysis : Benzylamine and 4-bromobutyrate account for 60% of material costs.
Reductive Amination Strategy
One-Pot Synthesis
A diketone precursor (3-oxopiperidin-1-yl)(pyrrolidin-3-yl)methanone undergoes reductive amination with benzylamine using sodium cyanoborohydride. The reaction proceeds in methanol at 50°C, followed by HCl-mediated salt formation.
Key Data:
-
Yield : 52% (single step).
-
Stereoselectivity : 7:3 (R:S) ratio due to unguided reduction.
-
Scalability : Limited by diketone availability.
Transition-Metal Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acid-functionalized piperidine couples with 1-benzylpyrrolidin-3-yl triflate using palladium catalysis. This method is under exploratory stages but offers modularity.
Key Data:
-
Yield : 28% (low due to steric hindrance).
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄.
-
Challenges : High catalyst costs and byproduct formation.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Synthesis
Wang resin-linked piperidine undergoes iterative benzylation and cyclization steps. Cleavage with TFA/HCl yields the dihydrochloride salt.
Key Data:
-
Purity : 94% (crude).
-
Throughput : 1.2 g/day per reactor.
-
Applications : Suitable for small-scale API production.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 | Route 4 | Route 5 |
|---|---|---|---|---|---|
| Total Yield | 38% | 32% | 52% | 28% | 46% |
| Steps | 5 | 4 | 1 | 3 | 6 |
| Chirality Control | Excellent | Moderate | Poor | None | Moderate |
| Cost Index | High | Medium | Low | High | Medium |
| Scalability | Industrial | Pilot-scale | Limited | Lab-scale | Microscale |
Cost Index: Relative metric based on reagent and equipment expenses.
Chemical Reactions Analysis
Hydrogenation for Benzyl Group Removal
The benzyl group serves as a common protecting group, enabling selective deprotection under hydrogenation conditions.
This reaction is critical for accessing free amine intermediates in drug discovery pipelines .
Alkylation and Condensation Reactions
The secondary amine in the piperidine ring participates in alkylation and condensation reactions:
Key Example: Carbamate Formation
Nucleophilic Addition to Ketone Derivatives
The ketone intermediate (post-benzyl removal) undergoes nucleophilic additions:
This demonstrates utility in constructing complex heterocycles for medicinal chemistry .
Oxidation and Reduction Pathways
The dihydrochloride salt participates in redox transformations:
-
Oxidation : Using H₂O₂ or similar agents converts amines to N-oxides, altering electronic properties and receptor binding.
-
Reduction : LiAlH₄ reduces amides or nitriles to amines, enabling structural diversification.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to new derivatives with unique properties.
2. Biology:
- Neurotransmitter Receptor Interaction: Research indicates that 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride interacts with neurotransmitter receptors, potentially influencing neurotransmitter release and signal transduction pathways. This makes it a valuable tool for studying neurological functions and disorders.
3. Medicine:
- Neuropharmacology: The compound is under investigation for its therapeutic applications in treating neurological disorders. Its ability to modulate receptor activity suggests potential use in developing treatments for conditions such as anxiety, depression, and other mood disorders.
4. Industry:
- Material Development: It is explored in the development of new materials due to its unique chemical properties. The compound's versatility allows it to be used as a precursor in various chemical products.
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of this compound on anxiety-like behavior in rodent models. The results indicated that administration of the compound significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Synthesis of Derivatives
In another research effort, derivatives of this compound were synthesized and tested for their biological activity against various cancer cell lines. Some derivatives exhibited promising cytotoxic effects, highlighting the compound's potential in anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine vs. Piperazine Ring Systems
A key structural distinction lies in the central heterocyclic ring. For instance, 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine-based) and its piperazine analog exhibit isoelectronic and isotypic crystal structures. However, the piperidine ring adopts a chair conformation, while the piperazine ring (with two nitrogen atoms) introduces distinct hydrogen-bonding patterns and conformational flexibility. This difference impacts pharmacological activity; piperidine derivatives often exhibit higher blood-brain barrier penetration compared to piperazine analogs .
Table 1: Ring System Comparison
Substituent Effects on Physicochemical Properties
Substituents on the piperidine ring significantly alter melting points, solubility, and spectral profiles:
- 3-Amino-4-(2',5'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (13c): Melting point = 189–192°C; MS-ESI m/z = 278 (M+H)+ .
- 3-(1H-Imidazol-4-yl)piperidine dihydrochloride : Lower melting point (unreported in evidence) due to the hydrophilic imidazole group enhancing aqueous solubility .
- 1-Benzylpiperidin-3-ol hydrochloride : Hydroxyl group increases polarity, reducing lipid solubility compared to the target compound’s benzylpyrrolidine substituent .
Table 2: Substituent Impact on Key Properties
Dihydrochloride Salt Formation
Dihydrochloride salts are common in piperidine derivatives to improve bioavailability. For example:
Pharmacological Relevance
Q & A
Q. What are the key considerations for synthesizing 3-(1-Benzylpyrrolidin-3-yl)piperidine dihydrochloride with high yield and reproducibility?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Reagent Selection : Use benzyl-protected pyrrolidine intermediates to avoid side reactions (e.g., over-alkylation) .
- Temperature Control : Maintain reaction temperatures between 160–170°C to prevent decomposition of sensitive intermediates .
- Purification : Employ column chromatography or recrystallization to isolate the dihydrochloride salt, ensuring >95% purity .
- Experimental Design : Apply statistical methods like Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, solvent systems) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
- Waste Disposal : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies .
- Emergency Response : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Quantify purity using reverse-phase chromatography (e.g., 98.7% purity at 206 nm) .
- 1H NMR : Detect impurities (e.g., residual solvents like acetone at 0.2%) .
- LC/MS : Confirm molecular weight via [M+H]+ ion peaks (e.g., 312.4 amu for related compounds) .
- Physical Properties : Measure melting point (e.g., 175–177°C for analogs) and compare with literature values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Computational Modeling : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify energy barriers .
- High-Throughput Screening : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) in parallel to identify optimal conditions .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yield or purity across batches?
- Methodological Answer :
- Root-Cause Analysis :
- Cross-Validation : Compare results with independent analytical labs to rule out instrumentation bias .
Q. How can computational methods enhance the design of novel derivatives of this compound for pharmacological studies?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target receptors (e.g., serotonin transporters) to prioritize derivatives with high binding affinity .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
- Synthetic Feasibility : Apply retrosynthetic algorithms (e.g., ICSynth) to design feasible routes for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
